molecular formula C13H14N4O3S2 B2466824 N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351617-96-3

N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2466824
CAS No.: 1351617-96-3
M. Wt: 338.4
InChI Key: OJVDUVGENJRIBE-UHFFFAOYSA-N
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Description

N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonyl-linked pyridine moiety and an acetamide group. The pyridin-3-ylsulfonyl group contributes to electron-withdrawing effects, while the acetamide enhances hydrogen-bonding capacity. Such structural attributes are often optimized in drug discovery to improve target affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-9(18)15-13-16-11-4-6-17(8-12(11)21-13)22(19,20)10-3-2-5-14-7-10/h2-3,5,7H,4,6,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDUVGENJRIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multiple steps:

  • Formation of the Pyridine Sulfonyl Intermediate: : The initial step involves the sulfonylation of pyridine using a sulfonyl chloride reagent under basic conditions, forming a pyridinyl sulfonyl chloride intermediate.

  • Construction of the Tetrahydrothiazolo Ring: : The next step includes the formation of the tetrahydrothiazolo ring via cyclization reactions, often involving thiourea and appropriate electrophilic partners.

  • Acetylation: : The final step is acetylation, where the amine group is acetylated using acetic anhydride or acetyl chloride under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Key considerations in industrial synthesis include the availability and cost of raw materials, reaction yields, and scalability of the synthetic procedures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions may target the sulfonyl or the pyridine ring, using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

  • Substitution: : Alkyl halides, Grignard reagents

Major Products Formed

  • Oxidation: : Sulfoxide derivatives, sulfone derivatives

  • Reduction: : Reduced pyridine or thiazolo ring structures

  • Substitution: : Various substituted pyridine or thiazolo compounds

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potentially useful properties.

Biology

In biological research, N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is used in studies exploring the interactions between small molecules and biological targets, such as enzymes or receptors. This helps in understanding the compound's potential as a lead compound in drug discovery.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutics. Its ability to interact with biological macromolecules makes it a candidate for the development of drugs targeting specific pathways or diseases.

Industry

In industry, this compound can be employed in the development of new materials or chemical processes, leveraging its unique chemical properties for specific applications.

Mechanism of Action

The mechanism by which N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can interact with catalytic sites, while the thiazolo ring can provide additional binding interactions, stabilizing the compound in the active site of a target protein. This can lead to inhibition or modulation of the target's activity, affecting downstream pathways.

Comparison with Similar Compounds

The compound is compared below with three structural analogues (from provided evidence), focusing on core scaffolds, substituents, and inferred pharmacological implications.

Structural and Functional Group Variations

Substituent Modifications on the Sulfonyl Group

N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide ()

  • Key Difference : Replaces the pyridin-3-ylsulfonyl group with a 3-chloro-4-fluorophenylsulfonyl moiety.
  • Implications :

  • Halogenated aromatic rings may improve metabolic stability by resisting oxidative degradation.
Core Heterocycle Modifications

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide () Key Differences:

  • Replaces the thiazolo[5,4-c]pyridine core with a thieno[3,2-c]pyridine ring.
  • Features an ethylsulfanyl-thiadiazole group instead of the sulfonyl-linked pyridine.
    • Implications :
  • The ethylsulfanyl group may increase hydrophobicity, influencing absorption and half-life.
Direct Pyridine Substituent Variations

N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide ()

  • Key Difference : Substitutes the sulfonyl-linked pyridine with a 5-methoxypyridin-3-yl group directly attached to the thiazolo core.
  • Implications :

  • Direct attachment (vs. sulfonyl linkage) shortens the molecular backbone, possibly altering steric interactions with biological targets.

Comparative Molecular Properties

Compound Name Molecular Formula Core Structure Key Substituent Hypothetical logP* Key Inferred Property
Target Compound C14H14N4O3S2 Thiazolo[5,4-c]pyridine Pyridin-3-ylsulfonyl ~1.8 Balanced polarity
C14H12ClFN3O3S2 Thiazolo[5,4-c]pyridine 3-Chloro-4-fluorophenylsulfonyl ~2.5 High lipophilicity
C14H16N4O2S Thiazolo[5,4-c]pyridine 5-Methoxypyridin-3-yl ~1.2 Enhanced solubility
C13H16N4OS3 Thieno[3,2-c]pyridine Ethylsulfanyl-thiadiazole ~2.0 Moderate hydrophobicity

*logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Biological Activity

N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 305.38 g/mol

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds that share structural features with this compound. For example, derivatives with pyrrolidine structures have shown significant anticonvulsant activity in animal models. The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels .

Inhibitory Activity Against Enzymes

Research indicates that compounds with similar sulfonamide groups exhibit inhibitory activity against various enzymes. For instance, sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase and other relevant targets in pharmacological studies. The presence of the pyridine and thiazole moieties may enhance binding affinity and selectivity for these targets .

Study 1: Anticonvulsant Screening

A study conducted on various pyrrolidine derivatives demonstrated that certain modifications significantly increased anticonvulsant efficacy. The results showed a correlation between lipophilicity and biological activity; more lipophilic compounds exhibited greater efficacy in protecting against seizures in models like the maximal electroshock (MES) test .

CompoundLipophilicity (ClogP)MES Efficacy (mg/kg)Toxicity (Rotarod Test)
A3.5100Low
B4.0300Moderate
C2.850High

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes by sulfonamide derivatives similar to this compound. The study revealed varying degrees of inhibition against carbonic anhydrase with IC50 values ranging from 10 to 50 µM depending on the structural modifications applied to the sulfonamide group .

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